molecular formula C16H22N2O3S B2612767 Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034549-44-3

Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2612767
CAS No.: 2034549-44-3
M. Wt: 322.42
InChI Key: IOHVPZFSCOBESZ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring, a dimethylamino group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Thioester: The thioester functional group is formed by reacting the intermediate compound with methyl thioacetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thioester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)propanoate
  • Ethyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group and the thioester linkage makes it particularly versatile for various applications.

Properties

IUPAC Name

methyl 2-[1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-17(2)13-6-4-5-12(9-13)16(20)18-8-7-14(10-18)22-11-15(19)21-3/h4-6,9,14H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHVPZFSCOBESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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